Amlodipine-d4 Maleic Acid Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

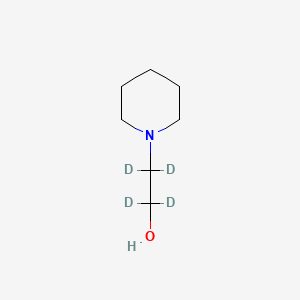

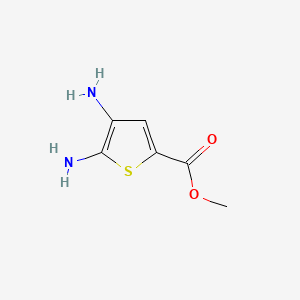

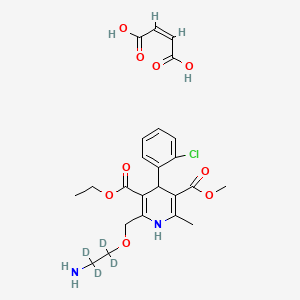

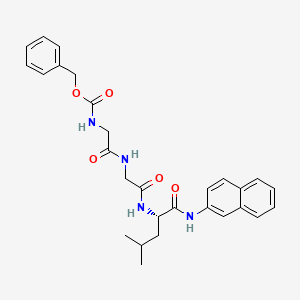

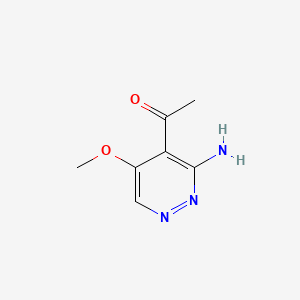

Amlodipine-d4 Maleic Acid Salt is a deuterated dihydropyridine calcium channel blocker . It has a molecular formula of C24H29ClN2O9 . The compound is used in the treatment of hypertension and angina .

Molecular Structure Analysis

The molecular structure of Amlodipine-d4 Maleic Acid Salt is represented by the molecular formula C24H29ClN2O9 . The compound has a molecular weight of 529.0 g/mol . The IUPAC name for the compound is (Z)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate .Physical And Chemical Properties Analysis

The physical and chemical properties of Amlodipine-d4 Maleic Acid Salt include a molecular weight of 529.0 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 11, a rotatable bond count of 12, an exact mass of 528.1812652 g/mol, a monoisotopic mass of 528.1812652 g/mol, a topological polar surface area of 175 Ų, a heavy atom count of 36, and a formal charge of 0 .Aplicaciones Científicas De Investigación

Cardiology

Amlodipine-d4 Maleic Acid Salt is used in the field of cardiology as a cardiac drug . It is a peripheral arterial vasodilator that acts directly on vascular smooth muscle to cause a reduction in peripheral vascular resistance and reduction in blood pressure .

Neurology

This compound is used in neurology research. It is listed among neurology materials by research area, specifically in the study of stroke .

Pharmacology

In pharmacology, Amlodipine-d4 Maleic Acid Salt is used as a transporter modulator and probe . It binds to both dihydropyridine and nondihydropyridine binding sites .

Analytical Standards

Amlodipine-d4 Maleic Acid Salt is used as an analytical standard. Certified reference materials like this are crucial for highly accurate and reliable data analysis .

Isotope Research

The compound is used in isotope research. In addition to treating various diseases, isotopes are used for imaging, diagnosis, and newborn screening .

Drug Discovery and Development

Amlodipine-d4 Maleic Acid Salt plays a role in the discovery and development of new drugs. Amlodipine, which is currently approved to treat high blood pressure and angina, was first patented in 1982 but approved as a prescription drug in 1990 .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Amlodipine-d4 Maleic Acid Salt is a certified reference material used for highly accurate and reliable data analysis . It is part of a group of calcium channel blockers that have improved vascular selectivity and longer durations of action . These properties make it suitable for a wide range of hypertensive patients, including the elderly, black, and those with concomitant diseases that preclude the use of other antihypertensives . Future research may focus on developing various dosage forms of Amlodipine-d4 Maleic Acid Salt to improve its efficacy and stability .

Propiedades

IUPAC Name |

(Z)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i9D2,10D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNOWAJJWCGILX-IBTKSTAFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OCC)N.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt](/img/structure/B562276.png)

![1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate](/img/structure/B562278.png)